2-Nitro-2-(4-octylphenethyl)propane-1,3-diol
Overview
Description
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is an organic compound with the molecular formula C₁₉H₃₁NO₄ and a molecular weight of 337.454 g/mol . This compound is characterized by the presence of a nitro group, a phenethyl group, and a long octyl chain, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol typically involves the nitration of a precursor compound. One common method is the nitration of 2-(4-octylphenethyl)propane-1,3-diol using a nitrating agent such as nitric acid in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-amino-2-(4-octylphenethyl)propane-1,3-diol.
Substitution: Formation of halogenated derivatives such as 2-chloro-2-(4-octylphenethyl)propane-1,3-diol.
Scientific Research Applications
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways . The phenethyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-2-phenylpropane-1,3-diol: Similar structure but with a phenyl group instead of an octylphenethyl group.
2-Nitro-2-(4-nonylphenethyl)propane-1,3-diol: Similar structure but with a nonyl chain instead of an octyl chain.
Uniqueness
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is unique due to its long octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and proteins.
Properties
IUPAC Name |
2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZKTILXDEOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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